4-(3-Propan-2-yloxyphenyl)oxan-4-ol
Description
4-(3-Propan-2-yloxyphenyl)oxan-4-ol is a synthetic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a phenyl group bearing a propan-2-yloxy (isopropyl ether) moiety at the 3-position. The compound’s stereochemistry and substituent arrangement significantly influence its physicochemical properties, such as solubility and bioavailability.
Properties
IUPAC Name |
4-(3-propan-2-yloxyphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-11(2)17-13-5-3-4-12(10-13)14(15)6-8-16-9-7-14/h3-5,10-11,15H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNXMENMXKRLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 4-(3-Propan-2-yloxyphenyl)oxan-4-ol and related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Structural Variations and Reactivity
- Substituent Effects : The target compound’s isopropyl ether group enhances lipophilicity compared to the hydroxymethyl group in (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, which increases hydrophilicity . The sulfanyl group in (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol introduces sulfur-based reactivity (e.g., nucleophilic thiol-ene reactions) absent in the oxygen-based ethers of the target compound .
- Stereochemistry : The (3R,4R) configuration in analogs like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol may confer distinct stereoselective properties in drug synthesis, whereas the target compound’s stereochemistry remains unspecified in available data .
However, (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol is listed as discontinued, highlighting challenges in sourcing sulfur-containing analogs .
Applications Pharmacological Potential: The target compound’s phenolic hydroxyl group may enable antioxidant activity akin to 3-hydroxy-4-methoxycinnamic acid, which is used in supplements and cosmetics .
Natural vs. Synthetic Origins
- Unlike 3-hydroxy-4-methoxycinnamic acid (naturally derived from cinnamon), the target compound and its analogs are synthetic, allowing for tailored modifications but requiring complex synthesis .
Research Findings and Implications
- Bioactivity : The isopropyl ether group in this compound may improve membrane permeability compared to polar derivatives like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, suggesting superior pharmacokinetic profiles for drug candidates .
- Stability : The oxane ring’s conformational rigidity could enhance metabolic stability relative to flexible cinnamic acid derivatives .
- Industrial Relevance : The discontinued status of (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol underscores the importance of optimizing synthetic routes for sulfur-containing analogs to avoid supply chain issues .
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